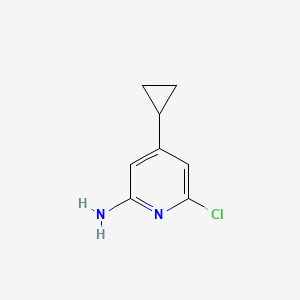
6-Chloro-4-cyclopropylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-cyclopropylpyridin-2-amine is an organic compound with the molecular formula C8H9ClN2 and a molecular weight of 168.62 g/mol It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-cyclopropylpyridin-2-amine typically involves the chlorination of 4-cyclopropylpyridin-2-amine. One common method is the nucleophilic substitution reaction, where a chlorine atom replaces a hydrogen atom on the pyridine ring. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-cyclopropylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Chloro-4-cyclopropylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and catalysts.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 6-Chloro-4-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the cyclopropyl group play crucial roles in its binding affinity and selectivity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-cyclopropylpyrimidin-4-amine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
6-Chloro-2-pyridinamine: Lacks the cyclopropyl group, making it less sterically hindered.
Uniqueness
6-Chloro-4-cyclopropylpyridin-2-amine is unique due to the presence of both the chlorine atom and the cyclopropyl group, which confer distinct chemical properties and biological activities. These structural features enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Properties
Molecular Formula |
C8H9ClN2 |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
6-chloro-4-cyclopropylpyridin-2-amine |
InChI |
InChI=1S/C8H9ClN2/c9-7-3-6(5-1-2-5)4-8(10)11-7/h3-5H,1-2H2,(H2,10,11) |
InChI Key |
RCBZNMHQYWAHAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC(=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


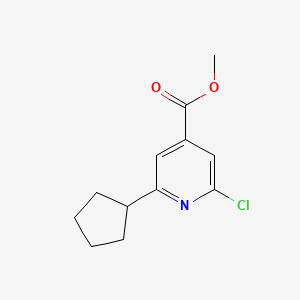
![n,n-Bis(2-chloroethyl)-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B13996862.png)

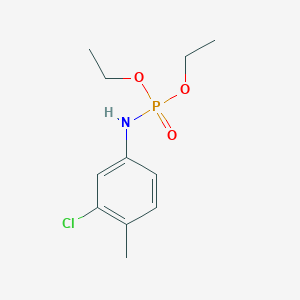
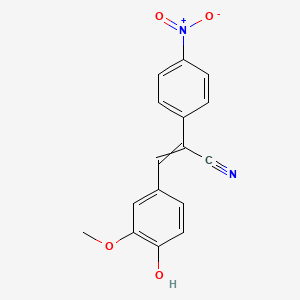
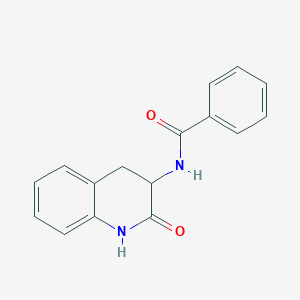
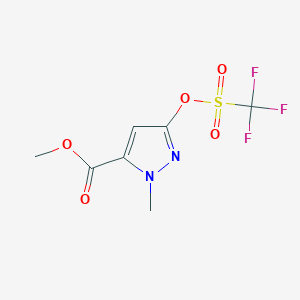
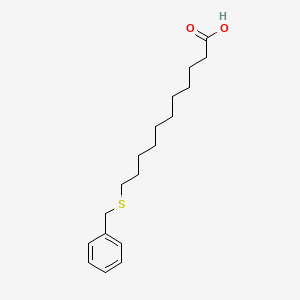



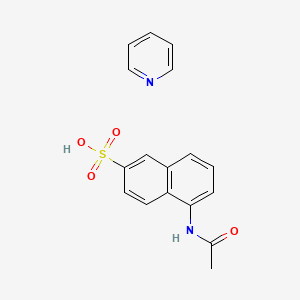
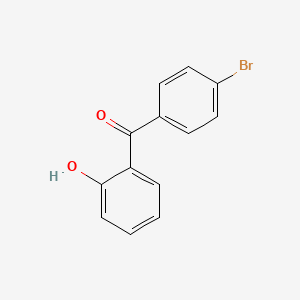
![1,3-Dioxane,5-ethyl-5-methyl-2-[1-(phenylmethylene)hexyl]-](/img/structure/B13996947.png)
